1-Chloro-2-fluoroethylene
Overview
Description
1-Chloro-2-fluoroethylene, also known as 1-chloro-1,1-difluoroethylene and CFC-11, is a halogenated hydrocarbon that is used as a refrigerant and propellant in various industrial and commercial applications. It is also used as a precursor for the production of other halogenated hydrocarbons. In addition, it is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It has a low boiling point, making it suitable for use as a refrigerant. It is also used as a fire suppressant, solvent, and aerosol propellant.
Scientific Research Applications
Structural and Spectral Analysis
1-Chloro-2-fluoroethylene has been extensively studied for its molecular structure and spectral properties. Research has focused on determining its equilibrium structures for both cis and trans isomers, using experimental ground-state rotational constants and various quantum chemical calculations. These studies provide detailed insights into the geometrical differences between the two forms of 1-chloro-2-fluoroethylene, contributing significantly to our understanding of halogenated ethylenes (Puzzarini et al., 2006). Additionally, molecular structure investigations have been carried out both theoretically and experimentally, including the observation of isotopomers and the determination of rotational and quartic centrifugal distortion constants (Puzzarini et al., 2001).
Dipole Moment Studies
The dipole moment of cis-1-chloro-2-fluoroethylene has been a subject of interest. It has been evaluated using ab initio methods and confirmed through experimental measurements, offering valuable data for understanding molecular polarities and interactions (Gambi et al., 2000).
Preparation and Synthesis Techniques
The synthesis of 1-chloro-2-fluoroethylene has also been explored, including methods for producing isotopically enriched variants. These techniques are vital for facilitating further spectroscopic and structural studies of this compound (Baldan, 2004).
Applications in Electrolytes and Batteries
1-Chloro-2-fluoroethylene derivatives have found applications in the field of energy storage, particularly in lithium-ion batteries. Compounds like fluoroethylene carbonate, derived from 1-chloro-2-fluoroethylene, have been used as electrolyte additives to improve battery performance, demonstrating the broader applicability of this molecule in modern technology (McMillan et al., 1999).
Interaction with Other Molecules
The interactions of 1-chloro-2-fluoroethylene with other molecules, such as hydrogen fluoride, have been a focus of research. These studies reveal the balance among electrostatic, steric, and resonance effects in the structures of bimolecular complexes, enhancing our understanding of intermolecular interactions (Leung et al., 2016).
properties
IUPAC Name |
(E)-1-chloro-2-fluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF/c3-1-2-4/h1-2H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKHTBWXSHYCGS-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300430 | |
Record name | Ethene, 1-chloro-2-fluoro-, (1E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-fluoroethylene | |
CAS RN |
2268-32-8, 460-16-2 | |
Record name | Ethene, 1-chloro-2-fluoro-, (1E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2268-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene, 1-chloro-2-fluoro-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1-chloro-2-fluoro-, (1E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-fluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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